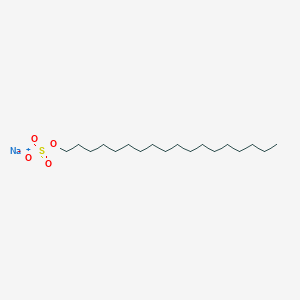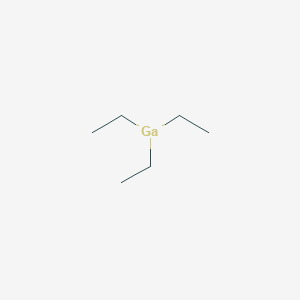
Sulfato de estearilo sódico
Descripción general
Descripción
Synthesis Analysis
The synthesis of sodium stearyl sulfate and related compounds involves multi-step chemical processes. For instance, a method for synthesizing sodium polyhydroxysterols sulfated, which shares a similar sulfation process with sodium stearyl sulfate, involves starting with natural sterols and transforming them through oxidation and subsequent reactions to achieve the sulfated product with high yield (Cui Jian-guo, 2008). This demonstrates the complexity and efficiency of the synthesis process for sulfated compounds.
Molecular Structure Analysis
The structure of sodium stearyl sulfate is critical to its function and reactivity. Although specific studies on sodium stearyl sulfate's molecular structure are limited, related research on sodium sulfate hydrates provides insight into the coordination and arrangement of sodium ions in sulfate compounds. For instance, the crystal structure of sodium sulfate heptahydrate reveals that sodium cations are octahedrally coordinated to water molecules, forming a three-dimensional bonded network. This suggests a complex molecular geometry that influences the compound's chemical behavior (I. Oswald et al., 2008).
Chemical Reactions and Properties
Sodium stearyl sulfate participates in various chemical reactions, demonstrating its versatile chemical properties. For example, the reaction of sodium chloride with sulfur dioxide, steam, and air in the presence of a catalyst leads to the formation of sodium sulfate, highlighting the reactivity of sodium sulfate compounds in catalytic conditions (H. B. Jonassen & E. C. Beck, 1957). These reactions underscore the compound's involvement in sulfate formation and its reactive nature.
Physical Properties Analysis
The physical properties of sodium stearyl sulfate, such as solubility, phase behavior, and crystallization, play a significant role in its application and behavior in various environments. Research on sodium sulfate phases, for example, provides insights into the crystallization behavior and phase transitions that may be relevant to understanding sodium stearyl sulfate's physical characteristics. The study of sodium sulfate crystallization in porous materials sheds light on the compound's behavior under different temperature conditions, which is crucial for predicting its stability and reactivity in various settings (M. Steiger & Sönke Asmussen, 2008).
Aplicaciones Científicas De Investigación
Industria alimentaria: Emulsificante
El sulfato de estearilo sódico, junto con sus sales de sodio y calcio, se utilizan comúnmente como aditivos alimentarios . Se conocen como estearoil lactilato (SL, E481/E482) y se utilizan ampliamente como emulsificante . Ayudan a mantener las dispersiones homogéneas de líquidos inmiscibles y ablandan los alimentos .
Química analítica: Cromatografía
El this compound se utiliza en cromatografía líquida de alta resolución (HPLC) y cromatografía de gases (GC) como parte del método analítico para determinar el nivel de estearoil lactilato en las muestras de alimentos .
Cosmética y cuidado personal: Tensioactivo
En los productos cosméticos y de cuidado personal, el this compound se utiliza como tensioactivo . Ayuda a que dos sustancias que normalmente no se mezclan se disuelvan o dispersen entre sí .
Cosmética y cuidado personal: Agente limpiador
El this compound se utiliza como agente limpiador en productos cosméticos y de cuidado personal . Ayuda a eliminar la suciedad y los aceites de la piel, lo que lo convierte en un ingrediente común en productos como champús y limpiadores de piel .
Cosmética y cuidado personal: Agente emulsionante
El this compound también se utiliza como agente emulsionante en productos cosméticos y de cuidado personal . Ayuda a formar mezclas estables de aceites y agua, lo que es particularmente útil en productos como lociones y cremas
Mecanismo De Acción
Target of Action
Sodium stearyl sulfate is primarily a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .
Mode of Action
As a surfactant, sodium stearyl sulfate interacts with its targets by reducing the surface tension of a liquid, the interfacial tension between two liquids, or that between a liquid and a solid . This allows it to act as a detergent, emulsifier, and foaming agent, particularly effective under high-temperature conditions .
Biochemical Pathways
The biochemical pathways affected by sodium stearyl sulfate are related to its surfactant properties. It is involved in the process of emulsification, which is the dispersion of one liquid in another immiscible liquid . This process is crucial in many biological and industrial applications.
Pharmacokinetics
As a surfactant, it is known to be soluble in water . Its bioavailability would depend on various factors, including its concentration, the medium in which it is dissolved, and the specific biological or industrial system in which it is used.
Result of Action
The molecular and cellular effects of sodium stearyl sulfate’s action are primarily related to its ability to reduce surface and interfacial tension. This can result in improved solubility of certain compounds, enhanced cleaning and foaming properties, and increased effectiveness of emulsions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of sodium stearyl sulfate. For instance, it is stable in the presence of bases, weak acids, and hard water. It is unstable in the presence of strong acids, where it can easily hydrolyze and reduce to alcohol . Its surfactant properties are also particularly effective under high-temperature conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;octadecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZBFJYXRGSRGD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047103 | |
| Record name | Octadecyl sulfate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1120-04-3, 65151-89-5 | |
| Record name | Sodium stearyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecadien-1-ol, 1-(hydrogen sulfate), sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065151895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, monooctadecyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecadien-1-ol, 1-(hydrogen sulfate), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl sulfate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium octadecyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium octadecadienyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM STEARYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4EWW0Y4EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Sodium stearyl sulfate used to enhance drug delivery, particularly for challenging drug molecules like insulin?
A1: Sodium stearyl sulfate exhibits significant potential in improving the oral absorption of poorly absorbed drugs like insulin. Due to its amphiphilic nature, Sodium stearyl sulfate can form hydrophobic ion pairs with peptide drugs, increasing their lipophilicity. [] This characteristic enables better encapsulation of the drug within lipid-based formulations like self-microemulsifying drug delivery systems (SMEDDS). [] Essentially, the Sodium stearyl sulfate helps insulin become more compatible with the lipid environment, enhancing its stability and promoting its passage across lipid-rich biological membranes. Research has shown that Sodium stearyl sulfate complexation with insulin, followed by incorporation into a SMEDDS, led to improved stability against gastrointestinal enzymes and promising pharmacological availability in diabetic rats. []
Q2: What analytical techniques are used to characterize Sodium stearyl sulfate and its complexes with drugs?
A2: Various analytical techniques are employed to characterize Sodium stearyl sulfate and its complexes. These include:
- Scanning electron microscopy (SEM): Used to visualize the morphology and size of Sodium stearyl sulfate complexes. []
- Fourier transform infrared spectroscopy (FTIR): This technique helps identify functional groups and interactions between Sodium stearyl sulfate and the drug molecule within the complex. []
- Differential scanning calorimetry (DSC): DSC helps determine the thermal properties of the Sodium stearyl sulfate complex, providing insights into its stability and potential for drug release. []
- High-performance liquid chromatography (HPLC): HPLC allows for the separation and quantification of Sodium stearyl sulfate and its related compounds, essential for quality control in pharmaceutical formulations. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)

phosphonium bromide](/img/structure/B73364.png)









